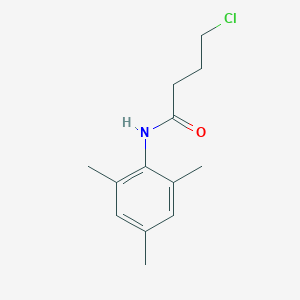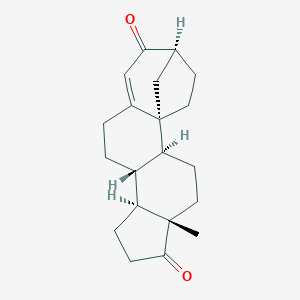
2,10-Ethanoandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Ethanoandrost-4-ene-3,17-dione is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It is also known as ATD, androstatrienedione, and is a potent aromatase inhibitor.
Mechanism Of Action
The mechanism of action of 2,10-Ethanoandrost-4-ene-3,17-dione involves the inhibition of aromatase enzyme activity. This enzyme is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, 2,10-Ethanoandrost-4-ene-3,17-dione reduces the levels of estrogen in the body, which can be beneficial in the treatment of breast cancer.
Biochemical And Physiological Effects
2,10-Ethanoandrost-4-ene-3,17-dione has several biochemical and physiological effects. It has been shown to increase testosterone levels in men, which can lead to increased muscle mass and strength. It also has anti-estrogenic effects, which can be beneficial in the treatment of breast cancer. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,10-Ethanoandrost-4-ene-3,17-dione in lab experiments is its potent anti-estrogenic effects. This property makes it useful in studying the effects of estrogen on various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have hepatotoxic effects in some animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2,10-Ethanoandrost-4-ene-3,17-dione. One area of research is the development of more potent and selective aromatase inhibitors. Another area of research is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2,10-Ethanoandrost-4-ene-3,17-dione involves the chemical modification of the natural steroid hormone, androstenedione. The synthesis process involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2,10-Ethanoandrost-4-ene-3,17-dione has been extensively used in scientific research for its various applications. It is primarily used as an aromatase inhibitor, which means that it inhibits the conversion of testosterone to estrogen. This property makes it useful in the treatment of breast cancer, where estrogen is known to promote tumor growth.
properties
CAS RN |
116516-01-9 |
|---|---|
Product Name |
2,10-Ethanoandrost-4-ene-3,17-dione |
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(1R,2S,5S,9S,10R,16S)-5-methylpentacyclo[14.2.1.01,13.02,10.05,9]nonadec-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O2/c1-19-8-7-16-14(15(19)4-5-18(19)22)3-2-13-10-17(21)12-6-9-20(13,16)11-12/h10,12,14-16H,2-9,11H2,1H3/t12-,14-,15-,16-,19-,20-/m0/s1 |
InChI Key |
DNMLJXFJYBCOPD-NAKDTABQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@H]5CC[C@@]34C5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCC34C5 |
synonyms |
2,10-EAED 2,10-ethanoandrost-4-ene-3,17-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





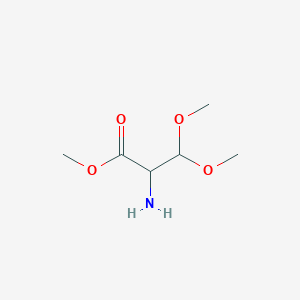

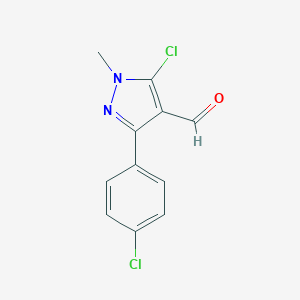



![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
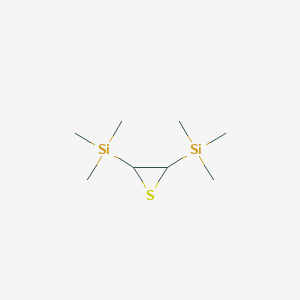
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
